molecular formula C3H5N5S B14500296 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine CAS No. 64499-91-8

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine

Cat. No.: B14500296
CAS No.: 64499-91-8
M. Wt: 143.17 g/mol
InChI Key: KZIKFFNDJDGLRB-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is a heterocyclic compound that contains a tetrazine ring substituted with a methylsulfanyl group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a thiol-containing compound, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotetrazines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with proteins and nucleic acids, affecting cellular processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenylsulfanyl)-1,2,4,5-tetrazin-3-amine
  • 6-(Methylselanyl)-1,2,4,5-tetrazin-3-amine
  • 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-ol

Uniqueness

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylsulfanyl group enhances its stability and resistance to oxidation compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

64499-91-8

Molecular Formula

C3H5N5S

Molecular Weight

143.17 g/mol

IUPAC Name

6-methylsulfanyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C3H5N5S/c1-9-3-7-5-2(4)6-8-3/h1H3,(H2,4,5,6)

InChI Key

KZIKFFNDJDGLRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N=N1)N

Origin of Product

United States

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